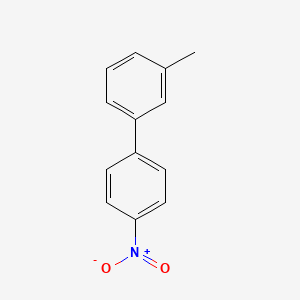

1-Methyl-3-(4-nitrophenyl)benzene

Description

Properties

IUPAC Name |

1-methyl-3-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXLIELPNYJMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441745 | |

| Record name | 1-Methyl-3-(4-nitrophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-21-6 | |

| Record name | 1-Methyl-3-(4-nitrophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nitration of Methylbenzene Derivatives

One classical approach is the nitration of methyl-substituted benzene (such as toluene or substituted ethylbenzenes) under controlled conditions to favor para substitution:

- Reagents and Conditions: A nitrating mixture of nitric acid and sulfuric acid is used, often at low temperatures (around 0°C) to control the reaction rate and selectivity.

- Mechanism: Electrophilic aromatic substitution where the methyl group directs the incoming nitro group predominantly to the para position due to its electron-donating effect.

- Outcome: This method yields 1-Methyl-3-(4-nitrophenyl)benzene with good regioselectivity and yield, though mixtures of ortho and para isomers can form and require separation.

Friedel-Crafts Alkylation and Subsequent Nitration

An alternative method involves:

- Step 1: Preparation of 1,1-dichloroethylbenzene derivatives by chlorination of ethylbenzene under mild conditions (temperature below 60°C, presence of light) to selectively chlorinate the alpha carbon of the ethyl substituent.

- Step 2: Nitration of the chlorinated intermediate with nitric acid and sulfuric acid to introduce the nitro group meta to the dichloroethyl substituent.

- Step 3: Reaction of the nitrated intermediate with vinylidene chloride in the presence of Friedel-Crafts catalysts such as aluminum chloride or ferric chloride to yield 1-nitro-3-(1-methyl-1,3,3,3-tetrachloropropyl)benzene.

- Step 4: Dehydrohalogenation under acid catalysis to obtain the unsaturated product, which can be further transformed to this compound.

This multi-step process is detailed in US Patent US3424803A and provides a route to high-purity products with good yields by controlling reaction conditions and catalysts.

Nitration of m-Nitroacetophenone Derivatives

Another synthetic route involves:

- Nitration of acetophenone to obtain m-nitroacetophenone.

- Conversion of m-nitroacetophenone to 1-nitro-3-(1,1-dichloroethyl)benzene by reaction with phosphorus pentachloride.

- Subsequent Friedel-Crafts type reactions to introduce the methyl group and nitro substituent in the desired positions.

This method is less common but provides an alternative pathway depending on the availability of starting materials.

Reaction Conditions and Catalysts

| Step | Reaction Type | Reagents/Conditions | Catalysts | Temperature Range | Notes |

|---|---|---|---|---|---|

| 1 | Chlorination | Ethylbenzene + Cl2, light, solvent optional | None/light | ≤ 60°C | Selective α-chlorination of ethyl group |

| 2 | Nitration | HNO3 + H2SO4 (anhydrous or fuming) | None | ~0°C | Meta substitution relative to dichloroethyl |

| 3 | Friedel-Crafts addition | Vinylidene chloride + intermediate | AlCl3, FeCl3, BiCl3 | 0–15°C | Direct molecular addition, exothermic |

| 4 | Dehydrohalogenation | Acid catalyst (HCl vapor, Lewis acids like ZnCl2) | Acid catalyst (trace amounts) | -60°C to room temp | Autocatalytic, proceeds with trace water |

Purification and Yield

- The products are typically purified by distillation under reduced pressure or recrystallization.

- Yields reported in patent literature for the key intermediates and final products are generally good, often exceeding 80% for each step.

- The final compound, this compound, crystallizes readily and has a melting point slightly above room temperature.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reactions | Catalysts/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Nitration | Methylbenzene (toluene) | Electrophilic aromatic substitution | HNO3/H2SO4, low temp (~0°C) | Simple, direct | Mixture of isomers, separation needed |

| Chlorination + Nitration + Friedel-Crafts | Ethylbenzene → chlorinated intermediate | Chlorination, nitration, Friedel-Crafts addition, dehydrohalogenation | Cl2/light, HNO3/H2SO4, AlCl3/FeCl3, acid catalyst | High purity, good yield | Multi-step, requires careful control |

| Nitration of m-nitroacetophenone | Acetophenone → m-nitroacetophenone | Nitration, chlorination, Friedel-Crafts | PCl5, HNO3/H2SO4, Lewis acids | Alternative route | More complex, less common |

Research Findings and Notes

- The chlorination step is highly selective for the α-carbon of the ethyl substituent, minimizing ring chlorination and side products.

- Friedel-Crafts catalysts such as aluminum chloride are very active and require low temperatures to control exothermic reactions.

- Dehydrohalogenation is acid-catalyzed and can proceed autocatalytically once initiated, with trace water facilitating the reaction.

- The nitration step must be carefully controlled to avoid over-nitration and to ensure regioselectivity.

- Alternative synthetic routes involving cyclocondensation and other functional group transformations have been reported in related nitrophenyl chemistry but are less directly applicable to this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(4-nitrophenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products:

Reduction: 1-Methyl-3-(4-aminophenyl)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

1-Methyl-3-(4-nitrophenyl)benzene serves as an important building block in organic chemistry. It is utilized in the synthesis of various derivatives, which can lead to the development of new materials and compounds. Its role as an intermediate allows chemists to create complex structures that are essential in pharmaceuticals and agrochemicals.

Research has indicated potential biological activities associated with this compound and its derivatives. Studies have explored its antimicrobial and anticancer properties, suggesting that modifications to the nitrophenyl group may enhance its biological efficacy. Interaction studies have focused on how this compound affects biological macromolecules, such as proteins and nucleic acids, which is crucial for understanding its safety and therapeutic potential.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are being investigated for their pharmacological properties. The nitro group can facilitate interactions that may alter enzyme activity or DNA binding properties, making it a candidate for drug development aimed at targeting specific diseases.

Industrial Applications

The compound is also significant in industrial applications, particularly in the production of dyes and pigments. Its structural characteristics allow it to be used in formulating various colorants that are stable and effective for commercial use. Additionally, its derivatives are explored for their potential use in material science, contributing to advancements in polymer chemistry and nanotechnology .

Case Studies

Mechanism of Action

The mechanism of action of 1-methyl-3-(4-nitrophenyl)benzene primarily involves its ability to undergo electrophilic and nucleophilic reactions due to the presence of the nitro group. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-methyl-3-(4-nitrophenyl)benzene is best contextualized by comparing it with related aromatic nitro compounds. Below is a detailed analysis of analogs, emphasizing synthesis, reactivity, and applications.

4′-Methoxy-3-nitrobiphenyl (CAS: 53059-31-7)

- Structure : Features a methoxy (-OCH₃) group at the 4′-position and a nitro group at the 3-position of the biphenyl system.

- Key Differences :

- The methoxy group is electron-donating, contrasting with the electron-withdrawing nitro group. This alters the compound’s electronic properties, reducing its suitability for electrophilic substitution reactions compared to this compound.

- Synthesis : Typically prepared via Ullmann or Suzuki coupling, leveraging aryl halides and boronic acids.

- Applications : Primarily studied for liquid crystal precursors or photochemical applications due to its planar structure and polarizability .

1-Methyl-3-((4-nitrophenyl)ethynyl)benzene

- Structure : Incorporates an ethynyl (-C≡C-) spacer between the methyl-substituted benzene and the nitroaryl group.

- Key Differences: The ethynyl group enhances conjugation, leading to redshifted UV-Vis absorption spectra. This makes the compound valuable in optoelectronic materials. Synthesis: Synthesized via palladium-catalyzed cross-coupling between triethylgermane derivatives and nitrobenzenediazonium salts (e.g., Sonogashira coupling) . Reactivity: The triple bond allows for further functionalization (e.g., click chemistry), unlike the static biphenyl core of this compound.

1-(4-Methyl-3-nitrophenyl)ethanone (CAS: 5333-27-7)

- Structure: Substituted acetophenone derivative with nitro and methyl groups on the aromatic ring.

- Key Differences :

1-Methyl-3-(4-nitrophenyl)-1,2,3-triazolium Perchlorate

- Structure : A triazolium salt with nitro and methyl substituents.

- Key Differences :

Comparative Data Table

Biological Activity

1-Methyl-3-(4-nitrophenyl)benzene, also known as 3-nitrotoluene (3-NT), is an aromatic compound with significant implications in both synthetic chemistry and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 213.236 g/mol. The compound features a methyl group attached to a benzene ring at the first position and a nitrophenyl group at the third position, contributing to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions, particularly through nitration of toluene using a mixture of nitric acid and sulfuric acid. This process introduces the nitro group into the aromatic system, making it a versatile intermediate for further chemical modifications.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as proteins and nucleic acids. The nitro group can facilitate these interactions, potentially altering enzyme activities or DNA binding properties. Such interactions are crucial for evaluating the compound's safety and efficacy in pharmaceutical contexts.

Biochemical Pathways

The compound's mode of action involves various biochemical pathways, including:

- Reduction Reactions : The nitro group can be reduced to an amino group (–NH₂), which may enhance biological activity by increasing solubility and reactivity.

- Substitution Reactions : It can participate in nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities that may possess biological significance.

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit antimicrobial properties. For example, studies on similar nitroaromatic compounds have shown activity against various pathogens, suggesting that this compound could also possess similar effects .

Cytotoxicity Assays

A study investigating the cytotoxic activity of nitrophenyl derivatives demonstrated their potential against cancer cell lines. Although specific data on this compound is limited, related compounds have shown promise in inhibiting cell proliferation in leukemia models .

Case Studies and Research Findings

Several studies have explored the broader implications of nitroaromatic compounds in biological systems:

- Benzene Metabolism : The metabolism of benzene and its derivatives has been linked to genetic damage and carcinogenicity. Understanding these pathways can provide insights into the potential risks associated with exposure to compounds like this compound .

- Toxicological Assessments : Investigations into the toxicological profiles of similar compounds reveal that while some exhibit beneficial biological activities, they may also pose risks due to their reactive nature and potential for metabolic activation leading to toxic effects .

Summary Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-3-(4-nitrophenyl)benzene, and what experimental conditions optimize yield?

- Methodology :

- Route 1 : Suzuki-Miyaura cross-coupling between 3-methylphenylboronic acid and 4-nitrobromobenzene under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) with Na₂CO₃ as a base. Reaction conditions: 80–100°C, 12–24 h .

- Route 2 : Nitration of 3-methylbiphenyl followed by regioselective alkylation. Nitration with HNO₃/H₂SO₄ at 0–5°C ensures para-substitution .

Q. How is this compound characterized structurally and analytically?

- Techniques :

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C–C: 1.48–1.52 Å) and torsion angles. Data refined using SHELXS-97 .

- NMR spectroscopy : ¹H NMR (CDCl₃) shows distinct signals for methyl (δ ~2.4 ppm) and nitro-substituted aromatic protons (δ ~8.2–8.5 ppm) .

- LCMS/MS-QTOF : Confirms molecular ion [M+H]⁺ at m/z 214.1 with mass error ≤5 ppm. Fragmentation patterns validate substituent positions .

- Data Validation : Cross-check with isotopic matching (RMS ≤6 ppm) and fragment consistency .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence reactivity and intermolecular interactions in this compound?

- Mechanistic Insights :

- The nitro group acts as a strong electron-withdrawing group, polarizing the aromatic ring and directing electrophilic attacks to meta positions. Computational studies (DFT) reveal reduced electron density at the nitro-substituted ring (HOMO-LUMO gap ~4.2 eV) .

- Intermolecular interactions (e.g., C–H···O hydrogen bonds) stabilize crystal packing, as observed in SCXRD data (distance ~2.8 Å) .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?

- Case Example : Discrepancies in methyl group orientation (NMR vs. SCXRD):

- Solution : Perform variable-temperature NMR to assess conformational flexibility. Compare with temperature-dependent crystallography data .

- Statistical Analysis : Use software like GraphPad Prism to calculate SEM and confidence intervals for replicated measurements .

Q. How does thermal and photolytic stability impact storage and handling protocols?

- Stability Profile :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.